Prorenoate potassium

Descripción general

Descripción

- El potasio prorenoato, también conocido por su nombre de código de desarrollo SC-23992, es un antimineralocorticoide esteroideo sintético.

- Aunque nunca se comercializó, el potasio prorenoato comparte similitudes estructurales con la espironolactona, un medicamento antihipertensivo bien conocido .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el potasio prorenoato no están ampliamente documentadas en la literatura.

- Los métodos de producción industrial permanecen sin divulgar debido a su limitado desarrollo .

Análisis De Reacciones Químicas

- Las reacciones que involucran potasio prorenoato no se estudian ni se informan ampliamente.

- Los reactivos y condiciones comunes para sus transformaciones siguen siendo esquivos.

- Los productos principales que resultan de sus reacciones no están bien documentados.

Aplicaciones Científicas De Investigación

Key Pharmacological Properties

- Potency : Prorenoate potassium has been shown to be significantly more potent than spironolactone in various studies. For instance, it exhibited approximately 4.6 times the potency of spironolactone in animal models when assessing its effects on urinary sodium excretion .

- Natriuretic Response : In studies involving dogs and rats, prorenoate produced a significant natriuretic response at dosages ranging from 1 mg/kg to 1.8 mg/kg . The response was sustained for several hours post-administration.

Endocrinology

This compound has been studied extensively for its effects on hormonal regulation:

- Aldosterone Antagonism : Research indicates that prorenoate can effectively antagonize the sodium-retaining effects of aldosterone, providing insights into its use for managing conditions like hypertension and heart failure .

- Comparison with Other Antagonists : Studies have shown that prorenoate can attenuate hypokalemia induced by diuretics such as metolazone, demonstrating its potential as a safer alternative to existing treatments .

Immunology

Emerging research suggests potential applications in immunology:

- Immune Response Modulation : Preliminary studies are exploring how this compound may influence immune responses, particularly in conditions characterized by dysregulated mineralocorticoid activity.

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Long-term Exposure Studies : In chronic exposure studies with rats, higher doses were associated with increased incidences of tumors; however, these findings necessitate further investigation to fully understand the compound's safety profile .

Study 1: Comparative Efficacy

In a crossover study involving twelve healthy subjects, this compound was compared to spironolactone regarding renal antimineralocorticoid activity. The results indicated that prorenoate significantly enhanced urinary sodium excretion and plasma potassium levels compared to spironolactone after repeated dosing .

Study 2: Long-term Toxicity Assessment

A long-term toxicity study assessed the effects of this compound on rats over two years. The study found that higher doses led to increased incidences of specific tumors, prompting discussions about the compound's safety profile and its implications for human use .

Mecanismo De Acción

- Es probable que el potasio prorenoato ejerza sus efectos a través del antagonismo del receptor de mineralocorticoides (MR).

- Al bloquear los MR, interfiere con la acción de la aldosterona, una hormona involucrada en el equilibrio del sodio y el agua.

- Los objetivos moleculares y las vías exactas influenciadas por el potasio prorenoato requieren mayor investigación.

Comparación Con Compuestos Similares

- Desafortunadamente, las comparaciones detalladas con compuestos similares son escasas debido a su limitado desarrollo.

- No hay una lista específica de compuestos similares disponible en la literatura.

Actividad Biológica

Prorenoate potassium, a potassium salt of prorenoic acid, is recognized for its potent antimineralocorticoid properties. It has been studied extensively for its biological activity, particularly in the context of its effects on sodium and potassium excretion, as well as its interactions with mineralocorticoid receptors.

This compound functions primarily as a mineralocorticoid receptor antagonist . It exhibits a higher potency than spironolactone, with studies indicating that it is approximately 8 times more effective in animal models at antagonizing mineralocorticoid effects . The compound acts by competing with aldosterone for binding to mineralocorticoid receptors, thereby inhibiting the sodium-retaining effects of aldosterone and promoting natriuresis (sodium excretion).

Pharmacodynamics

-

Potency Comparison :

- This compound has been shown to be 3.6-fold more potent than spironolactone in promoting urinary sodium excretion and 4.1-fold more potent in elevating plasma potassium levels .

- In a study assessing the relative potency of this compound compared to spironolactone in preventing metolazone-induced hypokalemia, prorenoate exhibited a potency ratio of 5.6 .

- Natriuretic Effects :

- Metabolism and Pharmacokinetics :

Case Study 1: Efficacy in Heart Failure

A case study involving patients with congestive heart failure indicated that this compound effectively reduced fluid retention when administered alongside conventional therapy, demonstrating its utility in managing conditions characterized by excess fluid due to mineralocorticoid activity .

Case Study 2: Addison’s Disease

In patients with Addison's disease, this compound was shown to enhance natriuresis only in the presence of deoxycorticosterone acetate (DOCA), confirming its role as an effective diuretic under specific hormonal conditions .

Toxicology and Safety Profile

While this compound has demonstrated significant therapeutic benefits, its safety profile has been scrutinized in various studies:

- Long-term studies on rats indicated potential tumorigenic effects at high doses (e.g., 270 mg/kg), leading to increased incidences of myelogenous leukemia and mammary tumors . However, these findings were not replicated in studies involving dogs and monkeys, suggesting species-specific responses to the compound.

Summary Table of Biological Activity

| Parameter | This compound | Spironolactone |

|---|---|---|

| Potency (relative) | 8 times more potent | Reference |

| Urinary Sodium Excretion | 3.6-fold increase | Lower than prorenoate |

| Plasma Potassium Elevation | 4.1-fold increase | Lower than prorenoate |

| Half-life of Canrenone | ~13.8 hours | ~15 hours |

| Tumorigenicity (in rats) | Yes (at high doses) | Not observed |

Propiedades

Número CAS |

49847-97-4 |

|---|---|

Fórmula molecular |

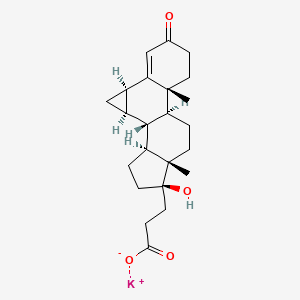

C23H31KO4 |

Peso molecular |

410.6 g/mol |

Nombre IUPAC |

potassium;3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoate |

InChI |

InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1/t14-,15+,16+,17+,20-,21-,22+,23-;/m1./s1 |

Clave InChI |

NLSAMWIBIQWHTK-CZKUEYQYSA-M |

SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |

SMILES isomérico |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)[O-])O)C.[K+] |

SMILES canónico |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

49848-01-3 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate potassium prorenoate prorenoate prorenoate potassium prorenoate potassium, calcium salt prorenoate potassium, monoammonium salt prorenoate potassium, monosodium salt prorenoate potassium, potassium salt prorenoate potassium, potassium salt, (6beta,7beta)-isomer SC 23992 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.